molecular formula C13H10O B1606127 2-Methyldibenzofuran CAS No. 7320-51-6

2-Methyldibenzofuran

Cat. No. B1606127
CAS RN: 7320-51-6
M. Wt: 182.22 g/mol
InChI Key: VTKMFJSESAHMLR-UHFFFAOYSA-N
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Description

2-Methyldibenzofuran is a chemical compound with the molecular formula C13H10O . It has a molecular weight of 182.2179 .


Synthesis Analysis

The synthesis of 2-methyldibenzofuran involves a modification of Mayer’s method to obtain it in a good yield . The synthesis resulted in a melting point of 44.5-45.5°C .


Molecular Structure Analysis

The molecular structure of 2-Methyldibenzofuran can be viewed using Java . The IUPAC Standard InChIKey for 2-Methyldibenzofuran is VTKMFJSESAHMLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .


Physical And Chemical Properties Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .

Scientific Research Applications

  • Pharmaceutical Research

    • Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Chemical Synthesis

    • Benzofuran compounds are ubiquitous in nature and have attracted the attention of chemical researchers worldwide, making these substances potential natural drug lead compounds .
    • Novel methods for constructing benzofuran rings have been discovered .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
  • Thermochemical Research

    • Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques .
    • The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .
    • From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .
  • Natural Product Sources

    • Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
    • The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
  • Biological Activities and Drug Prospects

    • Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .
    • The percentage distribution of various subject categories and potential applications as drugs of benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
  • Synthesis of Dibenzofurans

    • This review reports recent accesses to the dibenzofuran nucleus described in the literature since 2008 .
    • This article starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring .
    • In the following section, we evoke the formation of dibenzofurans by cyclizing diarylether derivatives .
  • Thermochemical Data Assessment

    • Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, has been obtained from experimental calorimetric and computational techniques .
    • The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .
    • From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .
  • Geochemical Significance

    • The distribution and geochemical significance of dibenzofurans, phenyldibenzofurans and benzo [b]napthofurans in source rocks from Niger Delta basin, Nigeria, were investigated by Rock–Eval pyrolysis and gas chromatography-mass spectrometry (GC–MS) .
    • The relative abundance of the C0-, C1- and C2-dibenzofurans range from 1.75% to 29.82%, 27.60% to 40.52% and 29.66% to 68.89%, respectively .
    • Among the C1-dibenzofurans, 2-+3-methyldibenzofuran was the most abundant in the rock samples while 1-methyldibenzofuran appeared to be the least .

properties

IUPAC Name

2-methyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKMFJSESAHMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993922
Record name 2-Methyldibenzo[b,d]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldibenzofuran

CAS RN

7320-51-6, 7320-52-7
Record name 2-Methyldibenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldibenzofuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldibenzo[b,d]furan
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Record name 2-methyldibenzofuran
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Record name 2-METHYLDIBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
VLS Freitas, JRB Gomes, MDMC Ribeiro da Silva - Structural Chemistry, 2013 - Springer
Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques …
Number of citations: 17 link.springer.com
M Black, JIG Cadogan, H McNab - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
Flash vacuum pyrolysis (FVP) of aryl 2-(allyloxy)benzoates 5 and of the corresponding aryl 2-(allylthio)benzoates 6 at 650 C, gives dibenzofurans 19 and dibenzothiophenes 20, …
Number of citations: 25 pubs.rsc.org
毛海敬, 橋尾一, 前川裕三, 大島好文 - 日本化学会誌, 1974 - jlc.jst.go.jp
… The reaction of 2-methyldibenzofuran with benzoyl chloride and anhydrous aluminum chloride (mole ratio, 1 : 1. 5 : 1. 5) in nitrobenzene at 20C for 1 hr, gave 8-benzoyl-, 7-benzoyl-, …
Number of citations: 2 jlc.jst.go.jp
FW Wassmundt, RP Pedemonte - The Journal of Organic …, 1995 - ACS Publications
… Three further modifications of the cyclization with FeS04 affording 2-methyldibenzofuran … Five minutes after the addition, 2-methyldibenzofuran appeared as an oil in the distillate. Within …
Number of citations: 42 pubs.acs.org
H Salowsky, W Schäfer, AL Schneider, A Müller… - Journal of Contaminant …, 2021 - Elsevier
… , 2- and 3-methylbenzofuran and 2-methyldibenzofuran were predominant, indicating low … carbazole, benzothiophene and 2-methyldibenzofuran are recommended for monitoring at …
Number of citations: 3 www.sciencedirect.com
CK Naidu, Y Suneetha - Medicinal Chemistry Research, 2014 - Springer
… estrogen receptor alpha ligand-binding domain a represents MCDF interaction, b represents 3-chloro-4-methyldibenzofuran interaction, c represents 7-chloro-2-methyldibenzofuran …
Number of citations: 7 link.springer.com
C Karr, EE Childers, WC Warner, PA Estep - Analytical Chemistry, 1964 - ACS Publications
Liquid chromatography on the gas chromatography analog has been demonstrated for the first time to be an effective method of analyzing complex natural mixtures of high boiling …
Number of citations: 8 pubs.acs.org
J Růžičková, M Kucbel, H Raclavská, B Švédová… - Journal of environmental …, 2019 - Elsevier
The combustion of biomass in boilers of emission classes 2 and 3 produces deposits in the form of char and soot inside the combustion chamber. Char and soot differ in content of …
Number of citations: 33 www.sciencedirect.com
RJ Ferrier, WB Severn, RH Furneaux, IJ Miller - Carbohydrate research, 1992 - Elsevier
When cellulose was degraded at 350C for 1 h in aqueous phenol with zinc chloride as catalyst, 10%of the carbon atoms were found in monosaccharide products, 4% in neutral aromatic …
Number of citations: 11 www.sciencedirect.com
CF Carvalho, MV Sargent - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
Methyl3-acetylbenzofuran-2-ylacetate(8)undergoes C-methylationaffordingmethyl2-(3-acetylbenzofuran-2-yl)propionate (13). These compounds and similar oxo esters undergo ready …
Number of citations: 53 pubs.rsc.org

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